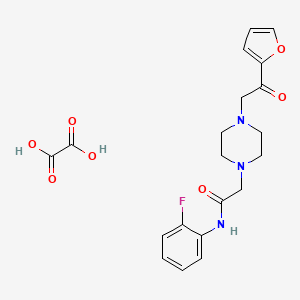

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Chemical Reactions Analysis

Triazole compounds are known to participate in a variety of chemical reactions. For example, the 1,2,3-triazole ring system can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its structure. For 1,2,3-triazoles, these properties can vary widely. For example, 4-Methyl-1H-1,2,3-triazole has a molecular formula of C3H5N3 and an average mass of 83.092 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel Synthesis Methods : Research has developed novel synthesis methods for 1,2,4-triazole derivatives, showcasing their antimicrobial activities. This includes compounds synthesized from ester ethoxycarbonylhydrazones with primary amines and Schiff base derivatives obtained through multistep reactions involving morpholine or methyl piperazine as amine components (Bektaş et al., 2010).

- Structural Analysis : Experimental and theoretical analyses have been conducted on biologically active 1,2,4-triazole derivatives, exploring intermolecular interactions through crystallography and quantum mechanical calculations (Shukla et al., 2014).

Biological Activities

- Antimicrobial and Free Radical Scavenging Activities : A one-pot synthesis approach has been utilized to produce novel 1,2,3-triazole derivatives showing significant in vitro antibacterial and free radical scavenging activities, highlighting their potential in developing new therapeutic agents (Sreerama et al., 2020).

- Corrosion Inhibition : The corrosion inhibition performance of a structurally well-defined 1,2,3-triazole derivative on mild steel in acidic environments has been studied, revealing high efficiency and suggesting potential applications in corrosion prevention (Hrimla et al., 2021).

Environmental and Safety Studies

- Environmental Persistence : Benzotriazoles, including those with structures related to the compound , have been identified as polar and poorly degradable pollutants in water, necessitating studies on their occurrence and removal to address environmental safety concerns (Reemtsma et al., 2010).

Wirkmechanismus

Target of Action

Triazole compounds, which include 4-(1-methyl-1h-1,2,3-triazole-4-carbonyl)thiomorpholine, are known to interact with a variety of enzymes and receptors in biological systems . These interactions contribute to their diverse biological activities.

Mode of Action

Triazole compounds are known to bind readily in biological systems due to their two carbon and three nitrogen atoms . This allows them to interact with various enzymes and receptors, leading to changes in cellular processes.

Biochemical Pathways

Triazole compounds are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The drug-likeness of similar compounds has been investigated, suggesting that these compounds may have favorable pharmacokinetic properties .

Result of Action

Given the diverse biological activities of triazole compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .

Zukünftige Richtungen

The future directions in the research and development of triazole compounds are vast, given their wide range of biological activities. They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

Eigenschaften

IUPAC Name |

(1-methyltriazol-4-yl)-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS/c1-11-6-7(9-10-11)8(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSKKMMXLVTWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2723126.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2723128.png)

![3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2723136.png)

![7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2723142.png)

![Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B2723145.png)